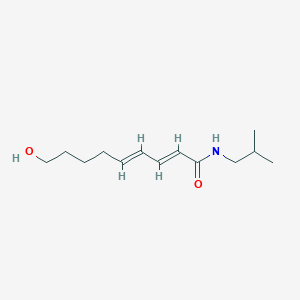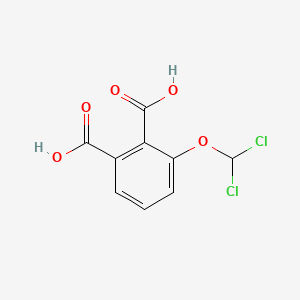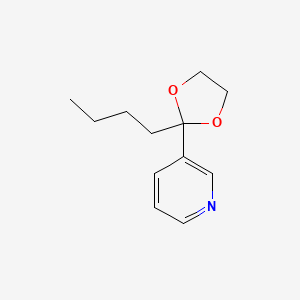
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxy group and a dienamide structure, which contribute to its reactivity and functionality in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide typically involves multi-step organic synthesis. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthetic route may involve:
Formation of the dienamide structure: This can be achieved through a series of reactions, including aldol condensation, followed by dehydration to form the conjugated diene system.
Introduction of the hydroxy group: This step may involve selective hydroxylation of the diene system using reagents such as osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the double bonds may result in a fully saturated amide.
科学的研究の応用
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which (2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the conjugated diene system allow it to form hydrogen bonds and π-π interactions, respectively, which can modulate the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
(2E,4E)-2,4-hexadienal: A related compound with a similar diene structure but lacking the hydroxy group.
(2E,4E)-2,4-octadienal: Another similar compound with a longer carbon chain.
Uniqueness
(2E,4E)-9-hydroxy-N-isobutylnona-2,4-dienamide is unique due to the presence of both the hydroxy group and the conjugated diene system. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
特性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
(2E,4E)-9-hydroxy-N-(2-methylpropyl)nona-2,4-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-12(2)11-14-13(16)9-7-5-3-4-6-8-10-15/h3,5,7,9,12,15H,4,6,8,10-11H2,1-2H3,(H,14,16)/b5-3+,9-7+ |
InChIキー |
MOZMMOBXPYGKKK-WJDMQLPWSA-N |
異性体SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCCO |
正規SMILES |
CC(C)CNC(=O)C=CC=CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)

![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)

